PF-06260414

Content Navigation

Researchers requiring a tissue-selective androgen receptor modulator for reproducible assay results face challenges with steroidal androgens or alternative SARMs due to metabolic interference. PF-06260414 (CAS 1612755-71-1) solves this with a unique isoquinoline-cyano pharmacophore, enabling distinct CYP3A4/CYP1A2-mediated metabolism.

- High-purity ≥98% reference standard for UHPLC-MS/MS doping control and AR luciferase reporter assays.

- Stable oral bioavailability (Tmax 1-2 h) eliminates injection vehicles for in vivo PK studies.

- Analysts benefit from a metabolite profile non-interchangeable with Ligandrol or Enobosarm, ensuring analytical specificity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

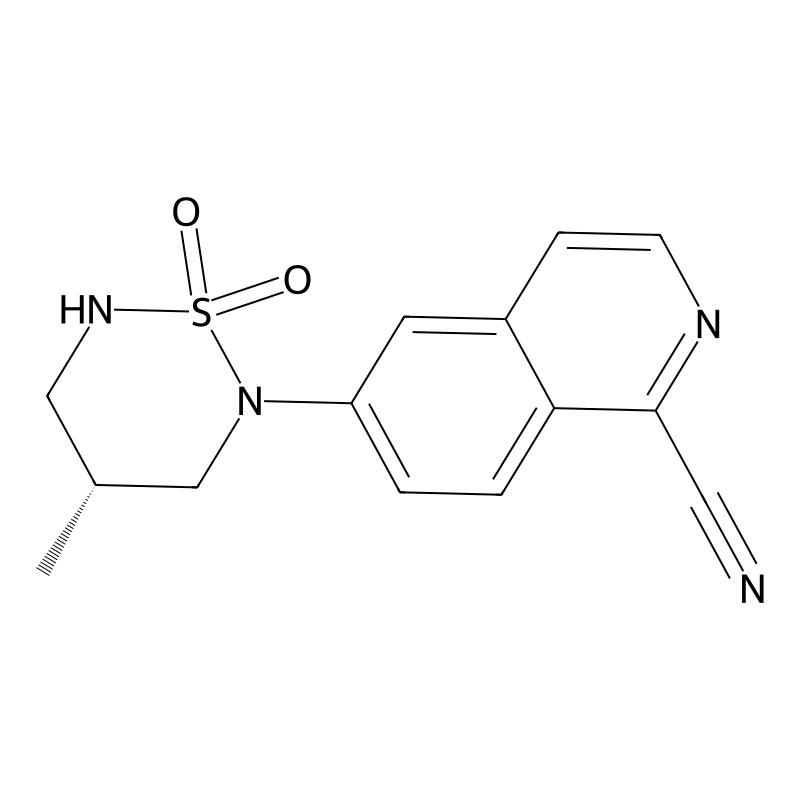

PF-06260414 is a highly selective, nonsteroidal androgen receptor modulator (SARM) characterized by an isoquinoline core with a pendant cyano group and a cyclic sulfuric diamide. In procurement and laboratory contexts, it is primarily utilized as a high-purity reference material for in vitro androgen receptor (AR) transactivation assays, pharmacokinetic modeling, and high-throughput LC-MS/MS doping control screens. Unlike traditional steroidal androgens, PF-06260414 was specifically engineered to decouple anabolic tissue signaling from androgenic side effects, making it a critical benchmark compound for researchers evaluating partial AR agonism and tissue-selective gene transcription .

Research Fit

Substituting PF-06260414 with steroidal baselines like testosterone or dihydrotestosterone (DHT) fundamentally compromises assay validity, as these steroids lack tissue selectivity and exhibit poor oral bioavailability, requiring complex esterification or lipid-based vehicles for in vivo delivery [1]. Furthermore, attempting to substitute PF-06260414 with other nonsteroidal SARMs (such as Enobosarm or Ligandrol) introduces critical analytical deviations in bioanalytical workflows. PF-06260414 undergoes a unique Phase I metabolic pathway—yielding specific hydroxylated and dealkylated metabolites via CYP3A4 and CYP1A2—that distinctively separates it from the metabolic signatures of other SARMs [2]. For laboratories conducting rigorous doping control analysis or evaluating specific CYP-mediated hepatotoxicity, the exact isoquinoline-cyano pharmacophore of PF-06260414 is analytically non-interchangeable.

Mismatch Risk

References

- [1] Chen, J., et al. "Therapeutic Strategies to Target the Androgen Receptor." Journal of Medicinal Chemistry, 2022.

- [2] Cutler, C., et al. "Identification of equine in vitro metabolites of seven non-steroidal selective androgen receptor modulators for doping control purposes." Drug Testing and Analysis, 2021.

AR Partial Agonism Profile

In cell-based transcriptional reporter assays, PF-06260414 demonstrates an EC50 of approximately 0.3 nM, establishing it as a highly potent AR activator . However, unlike the endogenous full agonist dihydrotestosterone (DHT), which drives 100% efficacy at an EC50 of 0.1–0.2 nM, PF-06260414 functions as a partial agonist with a maximum efficacy of ~79% relative to DHT ,[1]. This precise partial agonism is what drives its tissue selectivity, decoupling anabolic signaling from unwanted androgenic transactivation.

| Evidence Dimension | AR Transcriptional Activation (EC50 and Efficacy) |

| Target Compound Data | EC50 ~0.3 nM; ~79% maximum efficacy |

| Comparator Or Baseline | DHT (EC50 0.1-0.2 nM; 100% maximum efficacy) |

| Quantified Difference | Near-equivalent sub-nanomolar potency but restricted to 79% transcriptional efficacy to ensure tissue selectivity. |

| Conditions | In vitro cell-based AR transcriptional reporter assays. |

Provides a precise, nonsteroidal partial agonist control for decoupling anabolic signaling from full androgenic transactivation in drug discovery workflows.

Oral Bioavailability and Half-Life

A major limitation of using unmodified steroidal androgens in preclinical workflows is their rapid gastrointestinal metabolism, which necessitates continuous infusion or injection[1]. PF-06260414 overcomes this formulation barrier by offering robust oral bioavailability. In human pharmacokinetic evaluations, it demonstrated rapid absorption with a median Tmax of 1–2 hours and an extended terminal half-life (t1/2) ranging from 6.9 to 12.8 hours [2]. This allows for stable, time-independent systemic exposure using standard oral dosing regimens.

| Evidence Dimension | Systemic Half-Life (t1/2) and Dosing Route |

| Target Compound Data | t1/2 = 6.9 to 12.8 hours; orally bioavailable |

| Comparator Or Baseline | Unmodified Testosterone (t1/2 ~30-50 minutes; poor oral bioavailability) |

| Quantified Difference | >8-fold increase in systemic half-life and elimination of injection/esterification requirements. |

| Conditions | In vivo oral dosing and pharmacokinetic modeling. |

Simplifies preclinical dosing regimens by allowing once-daily or twice-daily oral administration without the formulation complexities of steroidal injections.

Reference Standard Stability and Purity

For high-throughput toxicological screening, the purity and stability of the reference standard are paramount. Commercial PF-06260414 is supplied at ≥98% HPLC purity and exhibits high long-term stability, remaining viable for up to 3 years at -20°C as a dry powder and 6 months at -80°C when reconstituted in DMSO (solubility ~5 mg/mL) , . This certified stability profile stands in stark contrast to crude SARM extracts or unverified dietary supplements, which suffer from rapid degradation in solution and introduce severe matrix interferences during mass spectrometry [1].

| Evidence Dimension | Storage Stability and Analytical Purity |

| Target Compound Data | ≥98% HPLC purity; stable for 3 years (-20°C powder) / 6 months (-80°C in DMSO) |

| Comparator Or Baseline | Unverified SARM standards or crude extracts (Variable purity, rapid degradation, uncalibrated shelf-life) |

| Quantified Difference | Certified ≥98% purity with quantified multi-year stability vs. unpredictable degradation rates. |

| Conditions | UHPLC-MS/MS reference standard preparation and long-term bioanalytical storage. |

Ensures reproducible standard curves and eliminates matrix interference in high-throughput toxicological and sports doping screens.

Doping Control Assay Development

Due to its specific CYP3A4/CYP1A2-mediated phase I metabolism (yielding distinct hydroxylated and dealkylated metabolites), PF-06260414 is an essential ≥98% pure reference standard for calibrating UHPLC-MS/MS and LC-MS/MS screening protocols aimed at detecting illicit SARM use in human and equine sports [1].

AR Transactivation Decoupling Assays

Leveraging its precise 0.3 nM EC50 and 79% partial agonism relative to DHT, PF-06260414 serves as an optimal positive control in cell-based luciferase reporter assays. It is utilized by drug discovery laboratories to benchmark new nonsteroidal compounds attempting to decouple anabolic muscle/bone signaling from androgenic prostate/skin activation .

Preclinical PK and Hepatotoxicity Modeling

Because of its favorable oral bioavailability (Tmax 1-2 hours) and extended half-life, PF-06260414 is procured for in vivo models studying SARM pharmacokinetics and associated liver enzyme modulation (e.g., ALT elevations), providing a reliable, time-independent exposure profile without the need for steroidal injections [2].

Application Fit Matrix

References

- [1] Cutler, C., et al. "Identification of equine in vitro metabolites of seven non-steroidal selective androgen receptor modulators for doping control purposes." Drug Testing and Analysis, 2021.

- [3] Bhattacharya, I., et al. "Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects." Clinical Therapeutics, 2016.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Explore Compound Types